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Compound of Interest

3-Aminodihydrofuran-2(3H)-one
Compound Name:
hydrobromide

Cat. No.: B145685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminodihydrofuran-2(3H)-one hydrobromide, a key intermediate in various synthetic
applications. The document details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Aminodihydrofuran-2(3H)-
one hydrobromide and its closely related hydrochloride salt. This data is crucial for the
structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in
DMSO-ds (400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.07 brs 3H NHs*
4.46 t 1H O-CH:
4.34 m 1H O-CH:
4.30 t 1H CH-NHs*
2.58 m 1H CH:
2.39 m 1H CH:2

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts

to the hydrobromide salt.

Table 2: 13C NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in

DMSO-ds

Chemical Shift (d) ppm

Assignment

1715 C=0 (Lactone)
66.0 O-CH:2

49.5 CH-NHs*

28.0 CH:

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts

to the hydrobromide salt.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Aminodihydrofuran-2(3H)-one Hydrobromide
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (Ammonium), O-H

~3400-2800 Broad, Strong

stretch (Trace H20)
~1770 Strong C=0 stretch (Lactone)
~1600 Medium N-H bend (Ammonium)
~1150 Strong C-O stretch (Ether)

Note: Data is based on typical values for similar compounds and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for the Parent Compound, a-Amino-y-butyrolactone

miz Relative Intensity (%) Assighment
102.05 High [M+H]*

85.05 Medium [M+H - NHs]*+
56.05 High [M+H - H20 - COJ*

Note: This data represents the parent compound. The hydrobromide salt would not typically be
observed in the gas phase under standard ESI-MS conditions. Fragmentation patterns can be
complex and are influenced by the ionization method.

Experimental Protocols

The following protocols provide a general framework for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation

and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminodihydrofuran-2(3H)-one
hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, D20). Ensure
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the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
a known standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

e Sample Preparation (ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of the solid 3-Aminodihydrofuran-2(3H)-one hydrobromide
sample directly onto the ATR crystal, ensuring good contact.

o Apply pressure using the instrument's pressure arm to ensure a uniform and void-free
interface between the sample and the crystal.[1]
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

o Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~1, and an
accumulation of 16-32 scans.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 3-Aminodihydrofuran-2(3H)-one
hydrobromide in a suitable solvent compatible with electrospray ionization (ESI), such as a
mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to
promote protonation.

 Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
» Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in positive ion mode to observe protonated species [M+H]*.

o Typical ESI parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-30 psi,
and a drying gas temperature of 250-350 °C.

o For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z of the
protonated molecule) and apply collision-induced dissociation (CID).

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-Aminodihydrofuran-2(3H)-one hydrobromide.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b145685?utm_src=pdf-body
https://www.benchchem.com/product/b145685?utm_src=pdf-body-img
https://www.benchchem.com/product/b145685?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-
Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Aminodihydrofuran-2(3H)-
one Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145685#spectroscopic-data-nmr-ir-mass-spec-for-3-
aminodihydrofuran-2-3h-one-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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